N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a benzo[d]thiazol-2-yl moiety, a 4-fluorophenyl group, and a 3-morpholinopropyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c23-18-8-6-17(7-9-18)16-21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBBLOAVKKCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a benzothiazole ring, a fluorophenyl group, and a morpholinopropyl moiety. This unique combination contributes to its biological properties.
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound known for various biological activities. |
| 4-Fluorophenyl | Enhances lipophilicity and potential interactions with biological targets. |
| Morpholinopropyl | Provides flexibility and potential for binding interactions. |
The primary biological activity of this compound is attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition:
- The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies demonstrated significant inhibition of COX-2 activity, suggesting potential applications in analgesic and anti-inflammatory therapies .
2. Antitumor Activity:
- Preliminary studies indicate that benzothiazole derivatives exhibit antitumor properties. The compound's structural components may enhance its ability to induce apoptosis in cancer cells. In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) revealed cytotoxic effects with IC50 values indicating effective concentration ranges .
3. Antimicrobial Activity:
- The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Tests conducted using standard broth microdilution methods indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature. The compound's interaction with cysteine residues enhances its fluorescence properties, which may be leveraged for imaging applications in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
1. Anticancer Studies:
- A study evaluated the efficacy of various benzothiazole derivatives against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.85 µM to 6.75 µM depending on the specific derivative and cell line tested .
2. Enzyme Inhibition Studies:
- Research focused on the synthesis and evaluation of COX-2 inhibitors revealed that certain benzothiazole derivatives demonstrated superior inhibitory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions them as potential candidates for new analgesic therapies .
3. Antimicrobial Activity:
Comparison with Similar Compounds
Key Analogs :
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): Substituents: 6-ethoxy-benzothiazole, 4-chlorophenyl. Comparison: Replacing chlorine with fluorine (as in the target compound) reduces steric bulk and increases electronegativity, which may enhance target selectivity and metabolic stability .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Substituents: Dichlorophenyl, thiazol-2-yl. Features: The dichlorophenyl group induces significant steric hindrance, affecting molecular conformation. Crystallographic studies reveal a 79.7° dihedral angle between the dichlorophenyl and thiazol rings, influencing packing stability via N–H⋯N hydrogen bonds . Comparison: The target compound’s benzo[d]thiazol-2-yl group (vs. thiazol-2-yl) introduces a fused aromatic system, likely improving π-π stacking interactions.
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide: Substituents: 4-hydroxyphenyl, trioxo-benzothiazole. Features: The hydroxyphenyl group participates in O–H⋯O hydrogen bonds, while the trioxo-benzothiazole moiety exhibits π-stacking interactions (3.93 Å spacing). These features stabilize the crystal lattice . Comparison: The target compound lacks polar hydroxyl groups but includes a morpholinopropyl chain, which may increase water solubility via protonation in acidic environments (as a hydrochloride salt) .
Structural and Functional Comparison Table
Research Implications and Limitations
While the target compound’s structural features suggest advantages over analogs (e.g., fluorophenyl for metabolic stability, morpholinopropyl for solubility), direct pharmacological data remain scarce. Key research gaps include:
- Binding Affinity Studies : Comparative analyses with benzothiazole- and morpholine-containing drugs (e.g., antitumor agents targeting kinase enzymes).
- Crystallographic Data : The hydrochloride salt’s impact on molecular conformation and intermolecular interactions needs validation.
Notes
The morpholinopropyl group’s tertiary amine likely enhances bioavailability via increased solubility in physiological conditions .
Fluorine substitution may reduce off-target interactions compared to bulkier halogens (e.g., chlorine) .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and salt formation. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane under nitrogen atmosphere to prevent hydrolysis .
- Morpholinopropyl incorporation : Optimize temperature (60–80°C) and reaction time (12–24 hrs) for alkylation of the benzo[d]thiazole amine .
- Hydrochloride salt preparation : Precipitate the final product using HCl gas in cold diethyl ether to ensure crystallinity .
Optimization strategies : - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Catalysts (e.g., DMAP for acylation) and protective groups (e.g., Boc for amines) to minimize side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks for the 4-fluorophenyl (δ 7.2–7.4 ppm), morpholinopropyl (δ 2.4–3.6 ppm), and benzo[d]thiazole (δ 7.8–8.2 ppm) groups .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- IR : Identify carbonyl (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- XRD : Resolve crystallographic data for polymorph identification .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Perform IC50 assays across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-specific sensitivity .
- Structural analogs comparison : Compare with compounds like N-[3-(benzo[d]thiazol-2-yl)phenyl] analogs, noting substituent effects (e.g., morpholinopropyl vs. ethylsulfonyl groups alter logP and target affinity) .
- Target profiling : Use kinase inhibition panels or SPR to identify off-target interactions that may explain variability .
Advanced: What strategies are recommended for SAR studies of this compound?
- Core modifications : Replace benzo[d]thiazole with imidazole or oxadiazole to assess heterocycle impact on activity .
- Substituent variation : Systematically alter the 4-fluorophenyl group (e.g., chloro, methoxy) and morpholinopropyl chain length .
- In vitro assays : Test analogs in enzyme inhibition (e.g., HDACs) and cytotoxicity assays, correlating structural changes with IC50 shifts .
Basic: What are common side reactions during synthesis, and how can they be minimized?
- Amide hydrolysis : Avoid aqueous conditions during coupling; use anhydrous solvents and molecular sieves .
- Over-alkylation : Control stoichiometry (1:1.2 molar ratio for amine:alkylating agent) and monitor via TLC .
- Byproduct formation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How should computational modeling predict binding interactions with enzyme targets?
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3LMB for HDACs) to map interactions between the morpholinopropyl group and catalytic pockets .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Train on analogs’ IC50 data to predict bioactivity of novel derivatives .
Basic: What stability considerations are critical for handling and storage?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzo[d]thiazole moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrochloride salt deliquescence .
- pH stability : Avoid buffers below pH 3 to prevent amide hydrolysis .
Advanced: What experimental approaches determine metabolic pathways in vitro?
- Liver microsomes : Incubate with NADPH and analyze metabolites via LC-MS/MS (e.g., hydroxylation at the morpholinopropyl chain) .
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism using fluorescent substrates .
Basic: How can purity be confirmed post-synthesis?
- HPLC : Use a C18 column (ACN/water gradient) with >98% purity threshold; retention time ~12.5 min .
- Elemental analysis : Confirm C, H, N within ±0.4% of theoretical values .
- TLC : Single spot (Rf ≈ 0.5 in EtOAc/hexane 1:1) .
Advanced: How to investigate off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
